Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-
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Overview
Description
Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-: is an organic compound with the molecular formula C10H12N2O. This compound is characterized by the presence of a benzonitrile core substituted with amino, methoxy, and dimethyl groups. It is a solid with colorless to yellowish crystals or crystalline powder and is soluble in common organic solvents such as ethanol, ethers, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method One: The compound can be synthesized by reacting 4-amino-m-methoxy phenol with cyanide chloride.
Method Two: Another method involves the reaction of 4-methoxyaniline with sodium cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out under inert atmosphere and at controlled temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various biologically active compounds .
- Employed in the synthesis of new organic pigments and dyes .
Biology and Medicine:
- Utilized in the development of antibacterial, antiviral, and anticancer agents .
- Investigated for its potential use in drug discovery and development.
Industry:
- Applied in the production of pharmaceuticals and agrochemicals .
- Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzonitrile
- 2-Amino-4-methoxybenzonitrile
- 2-Amino-3,5-dimethylbenzonitrile
Comparison:
- 2-Amino-5-methoxybenzonitrile: Similar structure but lacks the additional dimethyl groups, which may affect its reactivity and applications.
- 2-Amino-4-methoxybenzonitrile: The position of the methoxy group is different, leading to variations in chemical properties and biological activity.
- 2-Amino-3,5-dimethylbenzonitrile: Similar to the target compound but lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- is unique due to the specific combination of amino, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-amino-5-methoxy-3,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4H,12H2,1-3H3 |
InChI Key |
ICQCTTPAEZYQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C#N)C)OC |
Origin of Product |
United States |
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